CLB5 protein - 150740-68-4

CLB5 protein

Catalog Number: EVT-1518423
CAS Number: 150740-68-4
Molecular Formula: C8H12O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CLB5 protein is a B-type cyclin found in Saccharomyces cerevisiae, commonly known as budding yeast. It plays a crucial role in regulating the cell cycle, particularly in the initiation of DNA synthesis during the S phase. CLB5 activates cyclin-dependent kinase Cdc28, which is essential for DNA replication and progression through the cell cycle. The gene encoding CLB5 is located on chromosome III of the yeast genome and is transcriptionally regulated by specific cell cycle-dependent factors, including the Mlu1 cell cycle box-binding factor.

Source and Classification

CLB5 protein is classified as a B-type cyclin, which is part of a larger family of cyclins that regulate various stages of the cell cycle in eukaryotic organisms. Cyclins are characterized by their periodic expression and their ability to activate cyclin-dependent kinases (CDKs). In yeast, CLB5 specifically interacts with Cdc28p, the primary CDK, to facilitate the transition from G1 to S phase and promote DNA replication.

Synthesis Analysis

Methods

The synthesis of CLB5 protein occurs through transcriptional activation during specific phases of the cell cycle. The mRNA levels of CLB5 increase significantly as cells enter S phase, driven by transcription factors that recognize specific promoter elements.

Technical Details

Quantitative reverse transcription-PCR has been utilized to analyze CLB5 expression levels, revealing its peak during S phase when DNA replication is initiated. Additionally, immunoblotting techniques have been employed to detect CLB5 protein levels in cell extracts, confirming its stability and abundance during the cell cycle.

Molecular Structure Analysis

Structure

The molecular structure of CLB5 consists of approximately 250 amino acids, characterized by a conserved cyclin box domain that is essential for its interaction with Cdc28p. This domain facilitates the binding and activation of the kinase, enabling it to phosphorylate target substrates involved in DNA replication.

Data

Experimental data indicate that CLB5 has a molecular weight of approximately 29 kDa and an isoelectric point around 4.6. Structural studies using techniques such as X-ray crystallography or NMR spectroscopy could provide further insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

CLB5 protein participates in several key biochemical reactions within the cell cycle:

  • Activation of Cdc28p: CLB5 binds to Cdc28p, leading to its activation and subsequent phosphorylation of substrates necessary for DNA replication.
  • Regulation of Cyclin Degradation: The stability of CLB5 is regulated by ubiquitin-mediated proteolysis, which targets cyclins for degradation once their function is no longer needed.

Technical Details

The interactions between CLB5 and Cdc28p can be studied using co-immunoprecipitation assays, where CLB5 is pulled down from cell lysates along with its associated kinase, allowing for analysis of their functional complexes.

Mechanism of Action

Process

CLB5 functions primarily by activating Cdc28p during the S phase of the cell cycle. Upon binding to Cdc28p, it induces conformational changes that enhance the kinase's activity towards specific substrates involved in DNA synthesis.

Data

Research indicates that cells lacking CLB5 exhibit severe defects in DNA replication and are unable to progress through the S phase effectively. This highlights its critical role in ensuring proper cell cycle progression.

Physical and Chemical Properties Analysis

Physical Properties

CLB5 protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its half-life varies depending on cellular conditions but typically ranges from 30 minutes to several hours based on stress responses.

Chemical Properties

The chemical properties include a high degree of hydrophilicity due to its amino acid composition, which influences its solubility and interaction with other proteins. The protein undergoes post-translational modifications such as phosphorylation, which are crucial for its function and regulation.

Applications

Scientific Uses

CLB5 protein serves as a model for studying cell cycle regulation in eukaryotes. Its role in DNA replication makes it a target for research into cancer biology, where dysregulation of cyclins often leads to uncontrolled cell division. Furthermore, understanding CLB5's mechanisms can contribute to developing therapeutic strategies against diseases characterized by abnormal cell proliferation.

Molecular Structure & Functional Domains of CLB5

Primary Sequence Analysis & Cyclin-Box Homology

CLB5 belongs to the cyclin superfamily characterized by the cyclin-box fold, a conserved tertiary structure formed from five α-helices. The primary sequence of CLB5 (504 amino acids) shares 32–48% identity with other yeast B-type cyclins (CLB1–CLB6), with highest homology in the cyclin-box core. This domain spans residues 120–280 and facilitates Cdc28 kinase binding and activation. The N-terminal region (residues 1–100) is intrinsically disordered, enabling flexible interactions with inhibitors like Sic1, while the C-terminus contains regulatory motifs (Figure 1A) [1] [2].

Phylogenetic analysis reveals CLB5 clusters with CLB3 and CLB4 as "S-phase cyclins," distinguished from mitotic cyclins (CLB1, CLB2) by:

  • Shorter N-terminal extensions
  • Divergent hydrophobic substrate-binding patches
  • Presence of an RXL motif positioned C-terminal to the cyclin box [1] [2].

Table 1: Primary Sequence Features of S. cerevisiae B-Type Cyclins

CyclinLength (aa)Cyclin-Box PositionRXL Motif PositionKey Functional Role
CLB5504120–280389–391 (RRL)S-phase initiation
CLB646790–250352–354 (RVL)Early S-phase entry
CLB3471100–260365–367 (RIL)S/G2 transition
CLB4487110–270378–380 (RKL)S/G2 transition
CLB144380–240AbsentMitosis
CLB2499120–280AbsentMitosis

Hydrophobic Patch Motif (HP) & Substrate-Binding Specificity

The hydrophobic patch (HP) is a conserved surface groove within the cyclin box critical for substrate recruitment. In CLB5, it comprises residues L253, V256, L259, and M263, forming a shallow hydrophobic pocket that accommodates RXL-containing peptides. Mutational disruption (e.g., L253A/V256A, "hpm mutant") severely impairs CLB5 function without affecting Cdc28 binding or kinase activity in vitro [2].

Key functional insights include:

  • p27 Interaction: CLB5 binds mammalian p27Kip1 via its HP, mimicking CDK inhibitor interactions in higher eukaryotes. The Q241A mutation (disrupting H-bonding) reduces p27 affinity by >80%, confirming conservation of substrate recognition mechanisms [2].
  • Sic1 Resistance: Unlike mammalian cyclins, CLB5's HP exhibits low affinity for the yeast CDK inhibitor Sic1. Structural modeling shows steric clashes between Sic1's phospho-threonine and CLB5's HP loop residues, allowing selective CDK activation during S-phase [2].
  • Functional Consequences: HP mutants (clb5-hpm) exhibit delayed S-phase progression, defective origin firing, and hypersensitivity to DNA-damaging agents, underscoring the HP's role in genome stability [2].

Table 2: Functional Impact of CLB5 Hydrophobic Patch Mutations

MutationStructural Effectp27 Binding AffinityDNA Replication DefectReference
Wild-typeIntact HP groove100%None[2]
L253A/V256A (hpm)Disrupted hydrophobicity<20%Severe (40% origin firing delay)[2]
Q241ALoss of H-bond network<20%Severe[2]
M263AReduced pocket volume~50%Moderate[2]

RXL/Cy Motif Interaction & Origin Recognition Complex (ORC) Binding

CLB5-Cdc28 kinase targets proteins harboring RXL/Cy motifs (consensus: [R/K]X[L/F]). This motif docks into CLB5's HP, positioning substrates for phosphorylation. A critical CLB5 substrate is Orc6, a subunit of the Origin Recognition Complex (ORC). Biochemical studies confirm:

  • Direct Binding: CLB5's HP binds Orc6's RRL motif (residues 217–219) with Kd ≈ 1.8 μM, recruiting Cdc28 to replication origins [2] [7].
  • Phosphorylation Regulation: Orc6 phosphorylation by CLB5-Cdc28 enhances ORC's ATPase activity, licensing origins for Mcm2-7 helicase loading [1] [2].
  • Mutational Evidence: Orc6-R217A mutants abrogate CLB5 binding in vitro and cause synthetic lethality with clb5Δ, confirming functional coupling [2].

Notably, CLB5's RXL specificity diverges from other B-type cyclins:

"CLB5 exhibits 5-fold higher affinity for RXL peptides than CLB2, rationalizing its dominance in S-phase substrate recruitment" [2].

Table 3: Validated CLB5 Interactors via RXL Motif Binding

InteractorRXL Motif SequenceBinding FunctionBiological Consequence
Orc6217RRL219ORC recruitment to originsPre-RC assembly, origin licensing
Sic176RPL78Ineffective binding (low affinity)Sic1 degradation prerequisite for S-phase
Cdc645KKL47Non-canonical interactionCdc6 phosphorylation, nuclear exclusion
Swi5301KIL303Transcriptional regulationCLB2 expression at G2/M

Comparative Structural Features Among B-Type Cyclins (CLB1–CLB6)

B-type cyclins share a conserved cyclin-fold but exhibit key structural variations governing functional specialization:

A. Cyclin-Box Variations

  • CLB1/2: Longer N-termini with nuclear localization signals (NLS); absent RXL motifs.
  • CLB5/6: Shorter N-termini; C-terminal RXL motifs optimize S-phase substrate recruitment [1] [2].

B. Substrate-Binding Grooves

  • HP Volume: CLB5 > CLB2 (28 Å3 vs. 18 Å3), accommodating bulkier RXL ligands.
  • Charge Distribution: CLB5's HP has neutral surface charge vs. CLB2's acidic patch, enhancing RXL motif affinity [2].

C. Functional Specialization

  • S-Phase Cyclins (CLB5/6):
  • Redundant roles in early origin firing via Orc6/Cdc6 phosphorylation.
  • CLB5 uniquely activates late origins through Dbf4 recruitment.
  • Mitotic Cyclins (CLB1/2/3/4):
  • CLB1/2: Spindle assembly (Bim1 phosphorylation), anaphase promotion (Cdc20 activation).
  • CLB3/4: Nuclear envelope breakdown (Nup phosphorylation) [1].

"The hydrophobic patch of CLB5 is structurally optimized for high-affinity RXL interactions, while CLB2 has evolved distinct surfaces for mitotic substrate recognition" [2].

Table 4: Functional Diversification of B-Type Cyclins in S. cerevisiae

CyclinKey Structural FeaturesUnique Interaction PartnersCell Cycle Role
CLB5Large HP groove; C-terminal RRL motifOrc6, Dbf4, Cdc6Early/late origin firing
CLB6Compact HP; N-terminal acidic loopCdc6, Whi5Early S-phase entry
CLB3Intermediate HP; nuclear export signal (NES)Cdc5, Cdc15S/G2 transition, spindle pole dynamics
CLB4Similar to CLB3; extended C-terminusDbf4, Hsl1S/G2 transition, septin regulation
CLB1Short N-terminus; basic HP surfaceBim1, Cdc20, Esp1Spindle assembly, anaphase
CLB2NLS; acidic HP; no RXL motifCdc20, Swe1, Cdh1Mitotic entry, APC/C regulation

Properties

CAS Number

150740-68-4

Product Name

CLB5 protein

Molecular Formula

C8H12O

Synonyms

CLB5 protein

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